molecular formula C10H11BrFNO2 B13033949 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine

Cat. No.: B13033949
M. Wt: 276.10 g/mol
InChI Key: BSEWBUHBUJSEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and methoxy functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-4-methylpyridine as a starting material, which undergoes a series of reactions including halogenation, substitution, and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed due to their efficiency and selectivity . These methods allow for the large-scale production of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclobutoxy-3-fluoro-4-methoxypyridine is unique due to the presence of the cyclobutoxy group, which can impart distinct chemical and biological properties. This structural feature differentiates it from other fluorinated pyridines and enhances its utility in various applications .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxy-3-fluoro-4-methoxypyridine

InChI

InChI=1S/C10H11BrFNO2/c1-14-7-5-8(13-10(11)9(7)12)15-6-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

BSEWBUHBUJSEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1F)Br)OC2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.